4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine 4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
Brand Name: Vulcanchem
CAS No.: 851129-60-7
VCID: VC4569028
InChI: InChI=1S/C15H17N3O4S/c19-14(18-6-8-20-9-7-18)11-23-15-17-16-13(22-15)10-21-12-4-2-1-3-5-12/h1-5H,6-11H2
SMILES: C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Molecular Formula: C15H17N3O4S
Molecular Weight: 335.38

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

CAS No.: 851129-60-7

Cat. No.: VC4569028

Molecular Formula: C15H17N3O4S

Molecular Weight: 335.38

* For research use only. Not for human or veterinary use.

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine - 851129-60-7

Specification

CAS No. 851129-60-7
Molecular Formula C15H17N3O4S
Molecular Weight 335.38
IUPAC Name 1-morpholin-4-yl-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C15H17N3O4S/c19-14(18-6-8-20-9-7-18)11-23-15-17-16-13(22-15)10-21-12-4-2-1-3-5-12/h1-5H,6-11H2
Standard InChI Key OHXINDAOODDWOR-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₁₅H₁₇N₃O₄S, with a molecular weight of 335.38 g/mol. Its IUPAC name, 1-morpholin-4-yl-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone, reflects the integration of three key moieties:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and bioactivity.

  • Phenoxymethyl group: Enhances lipophilicity and target binding via π-π interactions.

  • Morpholine-acetyl linkage: Contributes to solubility and potential interactions with biological membranes .

PropertyValue
CAS No.851129-60-7
Molecular FormulaC₁₅H₁₇N₃O₄S
Molecular Weight335.38 g/mol
SMILESC1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
InChI KeyOHXINDAOODDWOR-UHFFFAOYSA-N

The compound’s solubility and stability data remain unreported, necessitating further experimental characterization.

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis of 4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine typically involves multistep reactions:

  • Formation of 1,3,4-Oxadiazole Ring:

    • Cyclization of acylhydrazides with carbon disulfide (CS₂) in alkaline conditions yields 5-substituted-1,3,4-oxadiazole-2-thiols . For example, reacting phenoxymethyl-acetylhydrazide with CS₂ under basic conditions generates the oxadiazole-thiol intermediate.

  • Functionalization with Morpholine:

    • The thiol group undergoes nucleophilic substitution with chloroacetyl morpholine, forming the thioether linkage. This step often employs polar aprotic solvents like dimethylformamide (DMF) and bases such as triethylamine to drive the reaction.

Alternative Methodologies

Recent advances in oxadiazole synthesis offer potential optimizations:

  • Photocatalytic Cyclization: Eosin-Y catalyzed oxidative cyclization under visible light enables rapid synthesis of 2-amino-1,3,4-oxadiazoles (94% yield) . Adapting this method could streamline the oxadiazole core formation.

  • Pd-Catalyzed Annulations: Palladium-mediated reactions between isocyanides and hydrazides provide regioselective access to disubstituted oxadiazoles .

Biological Activities and Mechanisms

Anticancer Activity

1,3,4-Oxadiazoles are potent telomerase and thymidine phosphorylase inhibitors:

  • Telomerase Inhibition: Analogous compounds like 2-(2,3-Dihydrobenzo[b][1, dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole exhibited IC₅₀ = 1.27 µM against HepG2 cells .

  • Thymidine Phosphorylase Inhibition: Bis-indolyl oxadiazoles demonstrated 6–9-fold higher activity than 7-deazaxanthin, a reference drug .

Antioxidant Properties

The phenoxymethyl group may confer radical scavenging activity by stabilizing phenolic radicals, as seen in compounds with EC₅₀ values < 50 µM in DPPH assays.

Pharmacological and Therapeutic Implications

Druglikeness and ADMET Profile

  • Lipophilicity: Calculated LogP ≈ 2.1 (estimated via fragment-based methods) suggests moderate blood-brain barrier permeability.

  • Metabolic Stability: The morpholine ring may resist oxidative metabolism, enhancing half-life compared to aliphatic amines.

Target Prediction and Molecular Docking

  • Kinase Inhibition: Molecular docking studies of analogous oxadiazoles reveal strong binding to EGFR (ΔG = −9.2 kcal/mol) and VEGFR-2 (ΔG = −8.7 kcal/mol) .

  • Telomerase Binding: The thioacetyl moiety may chelate Mg²⁺ ions in the telomerase active site, disrupting processivity .

Data Tables and Comparative Analysis

Table 1: Synthetic Methods for 1,3,4-Oxadiazole Derivatives

MethodReagents/ConditionsYield (%)Reference
Cyclization of HydrazidesCS₂, KOH, ethanol, reflux70–85
PhotocatalyticEosin-Y, CBr₄, visible light90–94
Pd-Catalyzed AnnulationPd(OAc)₂, toluene, O₂80–88

Table 2: Biological Activities of Analogous Compounds

CompoundActivity (IC₅₀ or MIC)TargetReference
5-(4-Chlorophenyl)-1,3,4-oxadiazoleIC₅₀ = 1.18 µM (MCF-7)Thymidine phosphorylase
2-Aminomethyl-5-(quinolin-2-yl)-oxadiazoleIC₅₀ = 0.8 µM (HepG2)Telomerase
Benzimidazole-oxadiazole hybridsMIC = 2 µg/mL (S. aureus)DNA gyrase

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator